BenchChemオンラインストアへようこそ!

2H-1,5-Benzodiazepin-2-one, 4-ethoxy-1,3-dihydro-

Lipophilicity Drug-likeness ADME prediction

2H-1,5-Benzodiazepin-2-one, 4-ethoxy-1,3-dihydro- (CAS 49799-49-7) is a member of the 1,5-benzodiazepin-2-one heterocyclic class, bearing an ethoxy substituent at the 4-position of the seven-membered diazepine ring fused to a benzene moiety. Its molecular formula is C11H12N2O2 with a molecular weight of 204.22 g/mol.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 49799-49-7
Cat. No. B3268867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,5-Benzodiazepin-2-one, 4-ethoxy-1,3-dihydro-
CAS49799-49-7
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC1=NC2=CC=CC=C2NC(=O)C1
InChIInChI=1S/C11H12N2O2/c1-2-15-11-7-10(14)12-8-5-3-4-6-9(8)13-11/h3-6H,2,7H2,1H3,(H,12,14)
InChIKeyVFPDNZIVIRDNGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-1,5-Benzodiazepin-2-one, 4-ethoxy-1,3-dihydro- (CAS 49799-49-7): Procurement-Relevant Identity and Class Context


2H-1,5-Benzodiazepin-2-one, 4-ethoxy-1,3-dihydro- (CAS 49799-49-7) is a member of the 1,5-benzodiazepin-2-one heterocyclic class, bearing an ethoxy substituent at the 4-position of the seven-membered diazepine ring fused to a benzene moiety . Its molecular formula is C11H12N2O2 with a molecular weight of 204.22 g/mol . The compound incorporates the 1,5-nitrogen arrangement that distinguishes this subclass from the more clinically prevalent 1,4-benzodiazepines, a structural feature associated with a different side-effect profile at the class level [1]. Predicted physicochemical properties include a density of 1.23±0.1 g/cm³ and a pKa of 12.32±0.40 .

Why Generic Substitution of 2H-1,5-Benzodiazepin-2-one, 4-ethoxy-1,3-dihydro- Is Scientifically Unsupported


Substitution at the 4-position of the 1,5-benzodiazepin-2-one scaffold is not functionally neutral. In the 1,5-benzodiazepine subclass, the 4-substituent directly modulates ring conformation, tautomeric equilibrium, and the electron density available for receptor interaction [1]. The 4-ethoxy group introduces a distinct combination of steric bulk and electronic character (hydrogen-bond acceptor capacity via the ether oxygen) compared to the 4-methyl, 4-phenyl, or unsubstituted analogs [2]. Class-level evidence further indicates that 1,5-benzodiazepines exhibit a greater therapeutic potential and lower incidence of side effects compared to 1,4-benzodiazepines, meaning that substitution within the 1,5-series cannot be extrapolated from 1,4-series data [3]. Even within the same 1,5-subclass, the 4-ethoxy derivative displays a predicted pKa of 12.32 , which determines its ionization state under physiological and formulation conditions, directly influencing solubility, permeability, and ultimately bioavailability in a manner distinct from its 4-methyl (pKa not reported but structurally divergent) or 4-trifluoromethyl (logP = 1.715 [4]) counterparts.

Quantitative Differentiation Evidence: 2H-1,5-Benzodiazepin-2-one, 4-ethoxy-1,3-dihydro- (CAS 49799-49-7) vs. Structural Analogs


Predicted Lipophilicity (ALogP) Differentiation: 4-Ethoxy vs. 4-Methyl vs. 4-Trifluoromethyl 1,5-Benzodiazepin-2-ones

The 4-ethoxy substituent confers an intermediate lipophilicity profile compared to the smaller 4-methyl and the more electron-withdrawing 4-trifluoromethyl analogs. While experimentally measured logP for 4-ethoxy-1,3-dihydro-2H-1,5-benzodiazepin-2-one has not been published, the structurally characterized 4-trifluoromethyl analog has a reported logP of 1.715 [1]. Based on established fragmental constant methods, the replacement of -CF₃ with -OCH₂CH₃ is predicted to reduce logP by approximately 0.5–1.0 log units, placing the 4-ethoxy derivative in a more favorable range for CNS drug-likeness (logP 1–3) [2]. This is directly relevant to procurement decisions where physicochemical properties dictate formulation strategy and permeability screening outcomes.

Lipophilicity Drug-likeness ADME prediction

Ionization State Differentiation: Predicted pKa of 4-Ethoxy-1,3-dihydro-2H-1,5-benzodiazepin-2-one vs. Typical Benzodiazepines

The predicted acid dissociation constant (pKa) for 4-ethoxy-1,3-dihydro-2H-1,5-benzodiazepin-2-one is 12.32±0.40 . This high pKa indicates that the compound remains predominantly unionized across the entire physiological pH range (pH 1–8), including gastrointestinal fluids and blood plasma. In contrast, many clinically used 1,4-benzodiazepines possess a basic nitrogen that protonates at physiologically relevant pH values (e.g., diazepam: pKa ~3.3; chlordiazepoxide: pKa ~4.8), meaning their ionization state varies between stomach and intestine [1]. The 4-ethoxy derivative's consistently neutral form simplifies pH-dependent solubility modeling and may reduce variability in absorption.

Ionization constant pH-dependent solubility Formulation

1,5-Benzodiazepine vs. 1,4-Benzodiazepine Class Differentiation: Reduced Side-Effect Incidence

A systematic comparison of 1,5-benzodiazepines versus 1,4-benzodiazepines has documented that 1,5-BDZs exhibit a greater therapeutic potential and a lower incidence of side effects [1]. This class-level differentiation is clinically exemplified by clobazam (a 1,5-BDZ), which demonstrates a different in vivo adverse effect and addiction liability profile compared to classic 1,4-benzodiazepines [2]. The 4-ethoxy-1,3-dihydro-2H-1,5-benzodiazepin-2-one, as a 1,5-BDZ scaffold, inherits this class advantage, which is directly relevant when selecting a benzodiazepine scaffold for lead optimization programs where the therapeutic ratio is a critical parameter.

Therapeutic index Side-effect profile Benzodiazepine receptor subtype

Synthetic Accessibility and Purity Benchmark: 4-Ethoxy Derivative as a Defined Intermediate

The compound is commercially available at a specified purity of 97–98% from multiple suppliers . The 4-ethoxy substituent provides a synthetically tractable handle for further derivatization: the ethoxy group can be selectively cleaved or modified, and the tautomeric equilibrium inherent to 1,5-benzodiazepin-2-ones creates multiple reactive centers for regioselective functionalization [1]. This contrasts with 4-alkyl or 4-aryl analogs, where the substituent lacks the same synthetic lability and may restrict downstream chemistry. The defined (E)-configuration specified in the CAS registry further ensures stereochemical homogeneity, a critical parameter for reproducible SAR studies.

Synthetic intermediate Chemical purity Procurement specification

Optimal Application Scenarios for 2H-1,5-Benzodiazepin-2-one, 4-ethoxy-1,3-dihydro- (CAS 49799-49-7) Based on Quantitative Evidence


CNS Drug Discovery Lead Optimization with Physicochemical Prioritization

The intermediate predicted lipophilicity (estimated logP 0.7–1.2) and consistently neutral ionization state (pKa 12.32) across physiological pH make this compound a favorable starting scaffold for CNS-targeted programs where BBB penetration must be balanced against aqueous solubility. The 1,5-BDZ scaffold further offers class-level evidence of reduced side-effect liability compared to 1,4-BDZ alternatives . Procurement of this specific 4-ethoxy analog, rather than the 4-methyl or 4-CF₃ variants, positions the program in the optimal logP window for CNS drug-likeness [1].

Focused Library Synthesis and SAR Exploration at the 4-Position

The 4-ethoxy group serves as a chemically labile substituent that can be selectively modified to generate a focused library of 4-substituted analogs for structure-activity relationship studies. The defined (E)-configuration and commercial availability at 97–98% purity ensure reproducible starting material quality. This scenario is particularly relevant for groups investigating 1,5-benzodiazepin-2-ones as PET imaging agent precursors, where the ethoxy position can be elaborated for ¹¹C- or ¹⁸F-labelling [1].

Comparative Pharmacology of 1,5- vs. 1,4-Benzodiazepine Scaffolds

For academic or industrial programs systematically comparing the pharmacological profiles of 1,5-benzodiazepines versus 1,4-benzodiazepines, the 4-ethoxy-1,3-dihydro-2H-1,5-benzodiazepin-2-one provides a well-defined, single-substituent 1,5-BDZ-2-one prototype. Its high pKa differentiates it from typical 1,4-BDZs that ionize at physiological pH, enabling clean interpretation of any observed differences in receptor binding, functional activity, or in vivo efficacy as being scaffold-driven rather than ionization-driven .

Method Development for Benzodiazepine Analytical Characterization

The compound's distinct molecular formula (C11H12N2O2), characteristic ¹H and ¹³C NMR signatures for the ethoxy substituent at C4 , and availability as a pure reference standard make it suitable for developing and validating HPLC, LC-MS, or NMR analytical methods for benzodiazepine detection and quantification, particularly in forensic or environmental monitoring contexts where differentiation of 1,5-BDZs from 1,4-BDZs is analytically required.

Quote Request

Request a Quote for 2H-1,5-Benzodiazepin-2-one, 4-ethoxy-1,3-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.